
Understanding DGAT1 Inhibition with JTT-553: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: JTT-553

Cat. No.: B1247504 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a crucial enzyme that catalyzes the final

and rate-limiting step in triglyceride synthesis. Its role in lipid metabolism has positioned it as a

significant therapeutic target for metabolic disorders, including obesity and type 2 diabetes.

JTT-553 is a potent and highly selective small molecule inhibitor of DGAT1. Preclinical studies

have demonstrated its efficacy in reducing triglyceride synthesis, decreasing food intake, and

promoting weight loss in animal models. This technical guide provides an in-depth overview of

the core principles of DGAT1 inhibition by JTT-553, summarizing key preclinical data, outlining

experimental methodologies, and visualizing the underlying biological pathways. While JTT-
553 entered Phase I clinical trials for obesity, these were discontinued, and detailed clinical

data remains limited.

The Role of DGAT1 in Triglyceride Synthesis
Diacylglycerol O-acyltransferase 1 (DGAT1) is an integral membrane protein located in the

endoplasmic reticulum. It plays a central role in the terminal step of triglyceride biosynthesis by

catalyzing the esterification of diacylglycerol (DAG) with a fatty acyl-CoA molecule.[1] This

process is fundamental for the storage of excess fatty acids as triglycerides in lipid droplets

within adipocytes and other tissues. The DGAT1-mediated pathway is a key component of the

broader glycerolipid metabolism pathway.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1247504?utm_src=pdf-interest
https://www.benchchem.com/product/b1247504?utm_src=pdf-body
https://www.benchchem.com/product/b1247504?utm_src=pdf-body
https://www.benchchem.com/product/b1247504?utm_src=pdf-body
https://www.benchchem.com/product/b1247504?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3837458/
https://www.ncbi.nlm.nih.gov/gene/8694
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1247504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The expression and activity of DGAT1 are regulated by various factors, including transcription

factors such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Sterol

Regulatory Element-Binding Proteins (SREBPs).[1] Additionally, cellular energy status,

including glucose and insulin levels, influences DGAT1 expression and function.[3]

DGAT1 Signaling Pathway
The following diagram illustrates the central role of DGAT1 in triglyceride synthesis and its

regulation.
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Figure 1: Simplified DGAT1 signaling pathway and the inhibitory action of JTT-553.

JTT-553: A Potent and Selective DGAT1 Inhibitor
JTT-553 is a novel, orally active small molecule inhibitor of DGAT1.[3] Its high potency and

selectivity are key attributes that have been characterized in preclinical studies.

Data Presentation: In Vitro Potency and Selectivity
Compound Target IC50 (nM)

Selectivity vs.
DGAT2

Selectivity vs.
ACAT1

JTT-553 Human DGAT1 2.38 >4200-fold >4200-fold

ACAT1: Acyl-CoA:cholesterol acyltransferase 1

Experimental Protocols: In Vitro Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of JTT-553 against

human DGAT1, DGAT2, and ACAT1.

Methodology:

Enzyme Source: Microsomal fractions containing human DGAT1, DGAT2, or ACAT1 were

prepared from cell lines overexpressing the respective enzymes.

Substrate: A radiolabeled substrate, such as [14C]-oleoyl-CoA, was used to measure

enzyme activity.[4]

Assay Conditions: The assay was performed in a buffer system optimal for each enzyme's

activity.

Incubation: Various concentrations of JTT-553 were pre-incubated with the enzyme source.

The reaction was initiated by the addition of the radiolabeled substrate and the appropriate

co-substrate (e.g., diacylglycerol for DGAT assays).
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Quantification: After a defined incubation period, the reaction was stopped, and the

radiolabeled product (triglyceride) was extracted and quantified using liquid scintillation

counting.

Data Analysis: The percentage of inhibition at each JTT-553 concentration was calculated

relative to a vehicle control. The IC50 value was determined by fitting the data to a four-

parameter logistic equation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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